![molecular formula C12H12N2O6 B585840 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester CAS No. 1346601-58-8](/img/structure/B585840.png)
3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester
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Overview
Description
3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is a reagent widely used for generating stable maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . These relatively stable maleimide-activated intermediates may be lyophilized and stored for later conjugation to a hapten .
Synthesis Analysis
The synthesis of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester involves the reaction of the SE group with lysine residues on the carrier protein, converting them to reactive maleimides . This compound is used as an aliphatic heterobifunctional crosslinker reagent .Molecular Structure Analysis
The empirical formula of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is C11H10N2O6 . Its molecular weight is 266.21 . The SMILES string representation of its structure is O=C1CCC(N1OC(CC)N2C(C=CC2=O)=O)=O .Chemical Reactions Analysis
This compound is used for generating stable maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . It is also used for techniques such as the cross-linking of haptens to enzymes prior to enzyme immunoassays or fluorogenic substrates to peptidic antigens for use in fluorescence immunoassays .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 167-171 °C . It is insoluble in water .Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-7-6-10(17)13(12(7)19)5-4-11(18)20-14-8(15)2-3-9(14)16/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBFPXNMFGIQCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate |
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